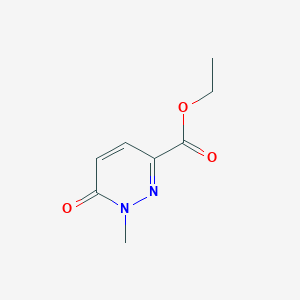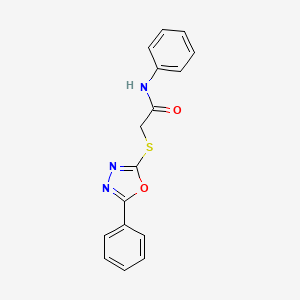
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a complex organic compound known for its unique chemical structure and properties This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and is substituted with a benzylidene group that is further modified with trifluoromethyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,4-bis(trifluoromethyl)benzyl bromide with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with a thioxothiazolidinone derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted benzylidene derivatives.
Applications De Recherche Scientifique
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thioxothiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Bis(trifluoromethyl)benzyl bromide: A precursor in the synthesis of the target compound.
3-Methoxybenzaldehyde: Another precursor used in the synthesis.
Thioxothiazolidinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both trifluoromethyl and methoxy groups, along with the thioxothiazolidinone core, makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H13F6NO3S2 |
|---|---|
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
(5E)-5-[[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13F6NO3S2/c1-29-15-6-10(7-16-17(28)27-18(31)32-16)2-5-14(15)30-9-11-3-4-12(19(21,22)23)8-13(11)20(24,25)26/h2-8H,9H2,1H3,(H,27,28,31)/b16-7+ |
Clé InChI |
MGUBLJQJUPQNSO-FRKPEAEDSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



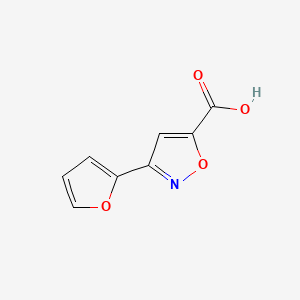
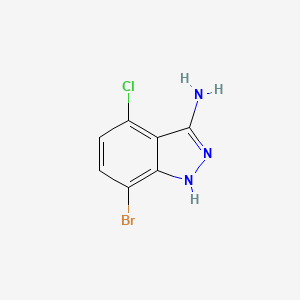
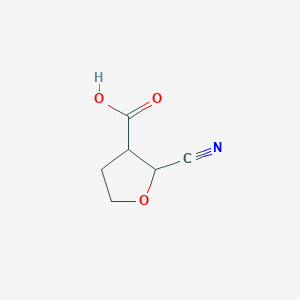
![2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11765047.png)
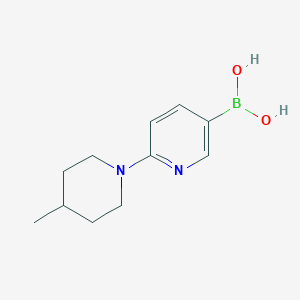
![5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11765063.png)

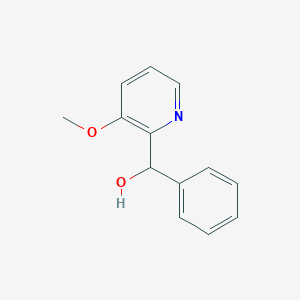


![ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B11765102.png)
